
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the quinazolinone core.
Methylation: Addition of the methyl group to the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents like N-iodosuccinimide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its unique structure.
Industry: Use in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and iodine groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the iodine and nitro groups.
6-chloro-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one: Chlorine instead of iodine.
6-iodo-2-methyl-3-phenylquinazolin-4(3H)-one: Lacks the nitro group.
Uniqueness
The presence of both the iodine and nitro groups in 6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
374598-97-7 |
|---|---|
Molecular Formula |
C15H10IN3O3 |
Molecular Weight |
407.16 g/mol |
IUPAC Name |
6-iodo-2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10IN3O3/c1-9-17-12-7-6-10(16)8-11(12)15(20)18(9)13-4-2-3-5-14(13)19(21)22/h2-8H,1H3 |
InChI Key |
JHAWINPRKISJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


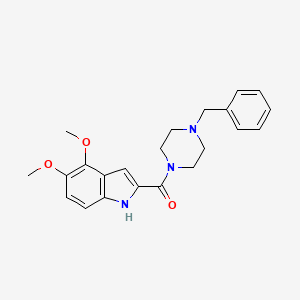
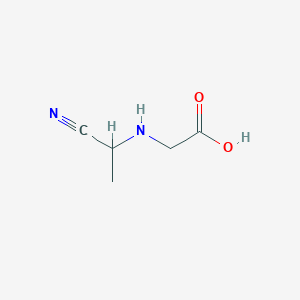
![4-({(1E)-1-[4-hydroxy-1-(2-methylphenyl)-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]propyl}amino)benzoic acid](/img/structure/B14155338.png)

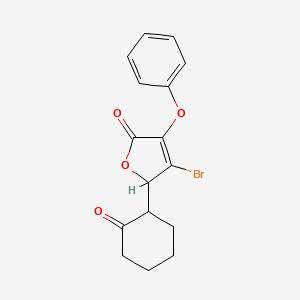
![4-Chloro-2-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B14155350.png)


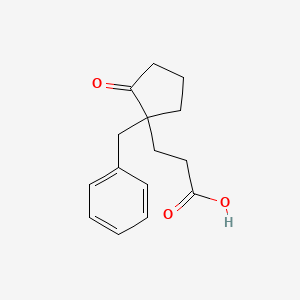
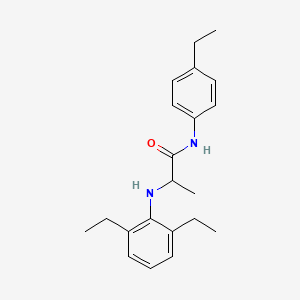

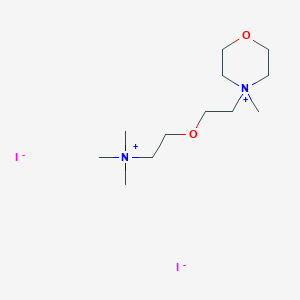
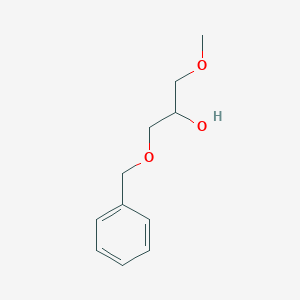
![5-Dec-9-enyl-2H-[1,2,4]triazole-3-thiol](/img/structure/B14155393.png)
